Apafant-d8
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Overview
Description
Molecular Structure Analysis
The molecular formula of Apafant-d8 is C22H14D8ClN5O2S and its molecular weight is 464.01 . It’s a sulfur compound .Chemical Reactions Analysis
While specific chemical reactions involving Apafant-d8 are not available, it’s known that Apafant is a potent antagonist of the pro-inflammatory platelet activating factor (PAF) .Scientific Research Applications
Platelet-Activating Factor Antagonist
Apafant is a potent and specific synthetic antagonist of the pro-inflammatory platelet activating factor (PAF) receptor . In competition experiments with [3H]PAF, Apafant displaces the natural ligand PAF with an equilibrium dissociation constant (KD) of 15 nM, thereby inhibiting the signalling function of PAFR .
Inhibition of Platelet and Neutrophil Aggregation
Apafant inhibits PAF-induced human platelet and neutrophil aggregation in vitro at lC50’s of 170 and 360 nM, respectively .
Treatment of Allergic Conjunctivitis
Apafant has been found to be effective in the chronic phase of experimental allergic conjunctivitis in guinea pigs . It blocks eosinophil activation and reduces clinical symptoms and the itch-scratch response .
Inhibition of Eosinophil Activation
Apafant inhibits the activity of PAF that induces mediator release from eosinophils in the conjunctival tissues, which may be involved in the chronic phase of allergic conjunctivitis .
Reduction of Bronchoconstriction
In vivo, extensive investigations using a range of animal models of human disease showed Apafant to potently reduce bronchoconstriction .
Prevention of Hypotension
Apafant has been shown to prevent systemic hypotension, a condition often associated with elevated PAF levels .
Prevention of Microvascular Leakage
Apafant has been found to prevent microvascular leakage, another condition often associated with elevated PAF levels .
Prevention of Anaphylactic Shock
Apafant has been shown to prevent anaphylactic shock in a range of animal models of human disease .
Safety And Hazards
When handling Apafant-d8, it’s recommended to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .
properties
IUPAC Name |
3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-14-25-26-19-13-24-21(16-4-2-3-5-18(16)23)17-12-15(31-22(17)28(14)19)6-7-20(29)27-8-10-30-11-9-27/h2-5,12H,6-11,13H2,1H3/i8D2,9D2,10D2,11D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPJQFOROWSRRS-JNJBWJDISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1C(=O)CCC2=CC3=C(S2)N4C(=NN=C4CN=C3C5=CC=CC=C5Cl)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apafant-d8 |
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